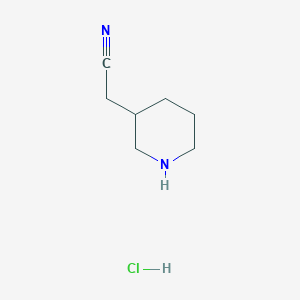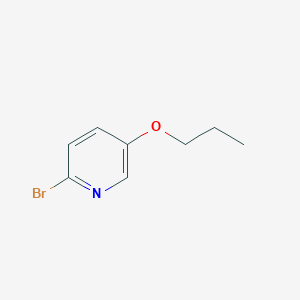
5-溴-2-氟-3-甲基苯腈
描述
5-Bromo-2-fluoro-3-methylbenzonitrile (5-BF3MBN) is an organic compound that is used in a wide range of synthetic applications, including drug synthesis, biochemical research, and material science. 5-BF3MBN has a broad range of applications due to its unique reactivity and versatility. It is also used as a starting material for a variety of reactions, such as the synthesis of polymers, polymers with functional groups, and polymers with nanostructures.
科学研究应用
材料科学
5-溴-2-氟-3-甲基苯腈: 被用于材料科学领域合成先进材料。 其独特的化学结构使其能够被整合到各种分子框架中,有助于开发具有理想性能的新材料,例如提高强度、热稳定性和化学抗性 .
分子受体
在分子识别领域,该化合物作为创建分子受体的构建块。 这些受体可以选择性地与特定分子结合,这对传感应用和诊断工具的开发至关重要 .
晶体工程
该化合物的独特取代基使其成为晶体工程中宝贵的组成部分。 它有助于形成具有特定几何形状和性质的晶体结构,这对从制药到光电子学的各种应用至关重要 .
类固醇缀合物
5-溴-2-氟-3-甲基苯腈: 用于合成类固醇缀合物。 这些缀合物对于研究激素功能和开发可以提高治疗剂功效的靶向药物递送系统非常重要 .
分子印迹
该化合物在分子印迹技术中发挥作用,它可以形成聚合物基质的一部分,该基质会创建目标分子的“记忆”。 这对创建高选择性传感器和分离材料特别有用 .
染料和颜料
5-溴-2-氟-3-甲基苯腈 的化学结构使其能够用于染料和颜料的合成。 这些染料在各种行业中都有应用,包括纺织品、油墨和涂料,提供颜色和功能 .
生物传感器
在生物传感器技术中,该化合物可用于修饰表面或作为传感元件本身的组成部分。 将其整合到生物传感器中可以提高灵敏度和选择性,这对医学诊断和环境监测至关重要 .
生化分析
Biochemical Properties
5-Bromo-2-fluoro-3-methylbenzonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s bromine and fluorine atoms make it a suitable candidate for studying halogen bonding interactions with proteins and nucleic acids. These interactions can influence the compound’s binding affinity and specificity towards target biomolecules.
Cellular Effects
5-Bromo-2-fluoro-3-methylbenzonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-fluoro-3-methylbenzonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form covalent or non-covalent bonds with target proteins, leading to inhibition or activation of enzymatic activity. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other substrates. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression levels of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-3-methylbenzonitrile can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic or toxicological properties.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-3-methylbenzonitrile vary with different dosages in animal models . At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses may include hepatotoxicity, nephrotoxicity, and neurotoxicity, depending on the route of administration and duration of exposure.
Metabolic Pathways
5-Bromo-2-fluoro-3-methylbenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation. These reactions are catalyzed by enzymes such as cytochrome P450s, esterases, and transferases, leading to the formation of metabolites that can be further processed or excreted from the body. The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 5-Bromo-2-fluoro-3-methylbenzonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it can bind to intracellular proteins, lipids, or nucleic acids, influencing its localization and accumulation. The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-3-methylbenzonitrile can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCPSYTQVBPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1110502-49-2 | |
| Record name | 5-Bromo-2-fluoro-3-methyl-benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

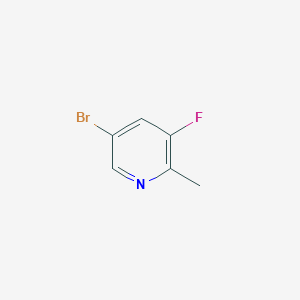
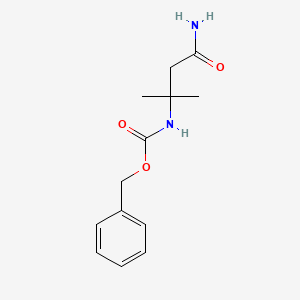

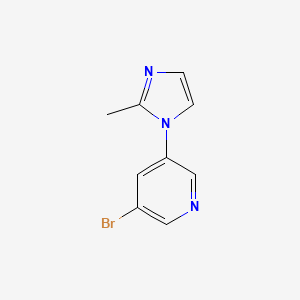

![3-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1376840.png)





